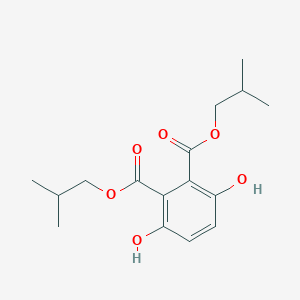![molecular formula C9H15NO3 B3123141 1,4-Dioxaspiro[4.5]decane-8-carboxamide CAS No. 30482-24-7](/img/structure/B3123141.png)
1,4-Dioxaspiro[4.5]decane-8-carboxamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound to 1,4-Dioxaspiro[4.5]decane-8-carboxamide, serves as a bifunctional synthetic intermediate widely used in synthesizing organic chemicals. It has applications in pharmaceutical intermediates, liquid crystals, and insecticides. The synthesis process involves selective deketalization in acidic solutions and has been optimized for higher yield and reduced reaction time (Zhang Feng-bao, 2006).
Crystallographic Analysis and Supramolecular Arrangements
The structure and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including 1,4-Dioxaspiro[4.5]decane derivatives, have been investigated. These studies highlight the role of substituents on the cyclohexane ring in supramolecular arrangements, crucial for understanding molecular interactions and designing new compounds (Sara Graus et al., 2010).
Palladium-Catalyzed Aminocarbonylation
In a study exploring synthetic pathways, 1,4-Dioxaspiro[4.5]decane derivatives were successfully synthesized via palladium-catalyzed aminocarbonylation. This method proved effective for creating acrylamides, demonstrating the compound's versatility in organic synthesis (R. Farkas et al., 2015).
Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure derivatives of 1,4-Dioxaspiro[4.5]decanes has been described, using homopropargylic alcohols derived from lithium acetylide opening of epoxides. This process is significant for creating chiral molecules, essential in the development of specific pharmaceuticals and chemicals (B. D. Schwartz et al., 2005).
Solubility Studies in Sustainable Solvents
Research on the solubility of 1,4-Dioxaspiro[4.5]decane-2-methanol, a related compound, in sustainable solvents like water and ionic liquids, has been conducted. This study is crucial for understanding the compound's behavior in various solvents, aiding in the design of alternative reactions and extraction processes (Catarina I. Melo et al., 2012).
NMR Spectroscopy Analysis
A study focused on the relative configuration of various 1,4-dioxaspiro[4.5]decanes using NMR spectroscopy. This analysis is essential for determining the molecular structure and understanding the compound's chemical behavior (J. Guerrero-Alvarez et al., 2004).
Safety And Hazards
The safety data sheet for a related compound, “1,4-Dioxaspiro[4.5]decan-8-one”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only in a well-ventilated area .
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUSCVBYCQIOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)N)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]decane-8-carboxamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)
![N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3123071.png)
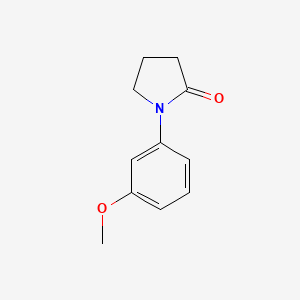
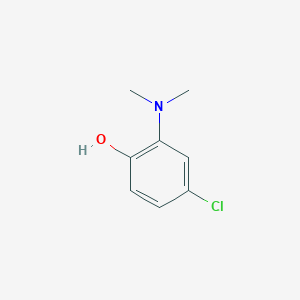
![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)
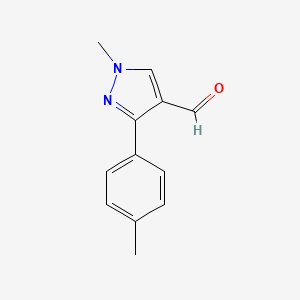
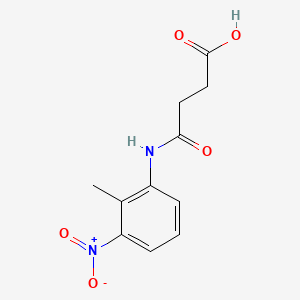
![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)
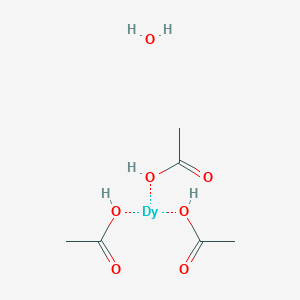
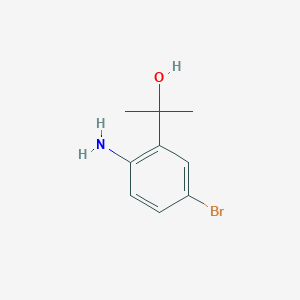
![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
